2-(Azidomethyl)-4-bromo-1-methoxybenzene
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Overview
Description
2-(Azidomethyl)-4-bromo-1-methoxybenzene is an organic compound that features both azide and bromine functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-4-bromo-1-methoxybenzene typically involves a multi-step process. One common method starts with the bromination of 1-methoxybenzene to form 4-bromo-1-methoxybenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to introduce the azidomethyl group, resulting in the formation of this compound .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-4-bromo-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Triazoles: Formed through click chemistry with alkynes.
Amines: Formed by reducing the azide group.
Carbonyl Compounds: Formed by oxidizing the methoxy group.
Scientific Research Applications
2-(Azidomethyl)-4-bromo-1-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-4-bromo-1-methoxybenzene is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal . This reaction is highly specific and can be used to label and track biomolecules in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-4-bromo-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
2-(Azidomethyl)-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of a bromine atom.
2-(Azidomethyl)-4-bromo-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group
Uniqueness
2-(Azidomethyl)-4-bromo-1-methoxybenzene is unique due to the presence of both azide and bromine functional groups, which allow for diverse reactivity and applications. The methoxy group also provides additional stability and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-(azidomethyl)-4-bromo-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-13-8-3-2-7(9)4-6(8)5-11-12-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNRYYHOVPYUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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